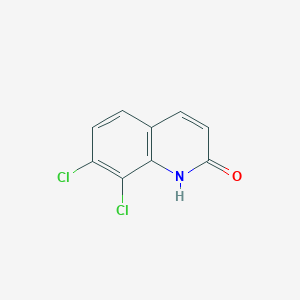

7,8-Dichloroquinolin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,8-Dichloroquinolin-2-ol is a chemical compound with the molecular formula C9H5Cl2NO. It has a molecular weight of 214.05 . It is a type of quinoline, a class of compounds that have been used in various fields such as medicine, bioorganic, agrochemical, and industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including 7,8-Dichloroquinolin-2-ol, has been a subject of extensive research. Various methods have been reported for the preparation of quinolines derivatives such as the Skraup, Doebner von Miller and Combes procedures . A recent study describes the click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation .

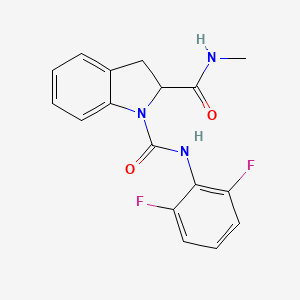

Molecular Structure Analysis

The molecular structure of 7,8-Dichloroquinolin-2-ol consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Physical And Chemical Properties Analysis

7,8-Dichloroquinolin-2-ol has a predicted density of 1.466±0.06 g/cm3 and a predicted boiling point of 389.4±42.0 °C . The control of physicochemical properties is directly related to the notion of “compound quality” .

科学的研究の応用

- In Vitro Antiplasmodial Efficacy : 7,8-Dichloroquinolin-2-ol exhibits significant growth inhibition against sensitive strains of Plasmodium falciparum, with IC50 values of 6.7 nM (CQ-s) and 8.5 nM (CQ-r) . This suggests its potential as an antimalarial agent.

- Core Template in Drug Design : Quinoline motifs, including 7,8-Dichloroquinolin-2-ol, serve as pharmacophores due to their broad bioactivity spectrum. Researchers explore derivatives of quinolines through synthetic approaches for drug development .

- Functionalized Derivatives : Scientists have harnessed numerous bioactive quinolines via efficient synthetic methods . These derivatives may offer novel therapeutic options.

- Broad-Spectrum Bioactivity : Quinoline’s pharmacological versatility makes it valuable in drug discovery. Its functionalized derivatives hold promise for future drug development .

- In Vivo and In Vitro Screening : Recent studies highlight the potential of quinoline derivatives, including 7,8-Dichloroquinolin-2-ol, for novel drug candidates .

- Synthetic Approaches : Researchers employ expedient methods to synthesize quinoline derivatives . These approaches facilitate access to diverse compounds for further investigation.

Antimalarial Activity

Medicinal Chemistry Research

Pharmacological Applications

Chemical Synthesis

作用機序

Target of Action

It is known that quinoline derivatives, such as chloroquine, primarily target the heme polymerase in malarial trophozoites

Mode of Action

Quinoline derivatives are known to inhibit the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite . It’s plausible that 7,8-Dichloroquinolin-2-ol operates in a similar manner, but further studies are required to confirm this.

Result of Action

Quinoline derivatives are known to cause the accumulation of toxic heme in parasites, leading to their death If 7,8-Dichloroquinolin-2-ol operates in a similar manner, it may have similar effects

特性

IUPAC Name |

7,8-dichloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEDZHYTEWMTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)

![tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B2837692.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)